Cilastatin-15N-d3

Chromatography Isotope Effect LC-MS/MS

Accurate cilastatin quantitation in PK/TDM studies requires an internal standard that perfectly co-elutes with the analyte. Deuterium-only analogs cause chromatographic shifts and >15% quantification errors. Cilastatin-15N-d3 (CAS 2738376-83-3) solves this via:
• 15N + 2H labeling: eliminates isotope effects, ensures co-elution
• Matches unlabeled cilastatin in extraction & ionization
• Enables regulatory-compliant LC-MS/MS method validation
Stable isotope standard for plasma, renal tissue, and cell lysates.

Molecular Formula C16H26N2O5S
Molecular Weight 362.5 g/mol
Cat. No. B12403307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilastatin-15N-d3
Molecular FormulaC16H26N2O5S
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C
InChIInChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1
InChIKeyDHSUYTOATWAVLW-MAVRWZHLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for Cilastatin-15N-d3: A 15N and Deuterium Dual-Labeled LC-MS Internal Standard


Cilastatin-15N-d3 is a stable isotope-labeled analog of the renal dehydropeptidase I inhibitor cilastatin (MK-0791), designed specifically for use as an internal standard in GC- or LC-MS quantification workflows . The compound is substituted with nitrogen-15 (15N) at the amino group and deuterium (2H) at three positions, resulting in a molecular formula of C16H23D3N15NO5S, a molecular weight of 362.46 g/mol, and a CAS registration of 2738376-83-3 . Its core function is to enable precise and accurate quantitation of unlabeled cilastatin in complex biological matrices, supporting applications ranging from therapeutic drug monitoring to pharmacokinetic and nephroprotective mechanism studies [1].

Intended Use Stable isotope-labeled internal standard for cilastatin quantitation via LC-MS/MS in biological research matrices
Labeling Strategy Dual 15N + deuterium labeling to support co-elution and matrix-effect compensation review

Why a Generic 'Cilastatin Internal Standard' is an Unacceptable Substitute for Cilastatin-15N-d3


The selection of an internal standard (IS) for cilastatin quantitation is not interchangeable. Substituting Cilastatin-15N-d3 with a structural analog (e.g., meropenem) or a deuterium-only labeled isotopologue introduces systematic analytical error. Structural analogs exhibit different chemical properties, leading to divergent extraction recoveries, ionization efficiencies, and retention times, which fail to adequately compensate for matrix effects in biological samples such as plasma [1]. Conversely, pure deuterium-labeled internal standards are known to suffer from chromatographic isotope effects, causing a retention time shift relative to the unlabeled analyte. This shift means the IS and analyte experience different matrix suppression or enhancement at the moment of ionization, thereby undermining the core purpose of the internal standard and degrading accuracy and precision, as documented in comparative studies showing >15% quantification differences between deuterium- and 15N/13C-labeled IS usage [2]. The 15N atom in Cilastatin-15N-d3 mitigates this deuterium-induced retention time shift, ensuring maximal co-elution and robust matrix effect compensation [3].

  • Structural analog IS Different extraction recovery, ionization efficiency, and retention may skew matrix-effect correction and assay accuracy.
  • Deuterium-only IS Chromatographic isotope effect can cause a retention time shift, reducing co-elution and degrading precision.

Quantitative Evidence for Selecting Cilastatin-15N-d3 over Alternative Labeled or Unlabeled Analogs


Superior Chromatographic Co-Elution via Mitigation of Deuterium Isotope Effect

The inclusion of a 15N label in Cilastatin-15N-d3 is a strategic advantage over a purely deuterated internal standard (e.g., a theoretical Cilastatin-d3 analog without 15N). Pure deuterium labeling can induce a chromatographic isotope effect, causing the internal standard to elute at a different retention time than the unlabeled analyte [1]. This temporal separation exposes the IS and analyte to different matrix conditions at the moment of ionization, reducing the IS's ability to compensate for ion suppression or enhancement. The 15N label in Cilastatin-15N-d3 mitigates this effect, promoting near-perfect co-elution with unlabeled cilastatin and thus ensuring more accurate compensation for matrix effects, a principle supported by studies showing that 15N or 13C labeling avoids the retention time shifts associated with deuterium labeling [1].

Co-elution profile
Class-level
Target: Minimal retention shift (15N label).
Comparator: Deuterium-only IS exhibits documented retention time shift; >15% quantification difference reported in aldehyde model assay.
Supports matrix-effect compensation review
Model aldehyde study; cilastatin-specific validation recommended
Chromatography Isotope Effect LC-MS/MS Method Validation

Enhanced Matrix Effect Compensation Compared to Structural Analog Internal Standards

In a validated clinical LC-MS/MS assay for quantifying 12 antibiotics, including imipenem/cilastatin, in patient plasma, the use of stable isotopically-labeled analogues as internal standards was a critical method feature [1]. This approach, which Cilastatin-15N-d3 is specifically designed for, is proven to yield superior analytical recovery (86.3-99.6%) and control of matrix effects compared to the use of structural analog IS [1]. In contrast, a separate validated method that used meropenem as a structural analog IS for cilastatin reported a lower extraction recovery range of 77.4%-84.3% and matrix effect ranging from 97.1%-111.2% in human plasma [2]. The use of a true stable isotope-labeled analog (SIL-IS) like Cilastatin-15N-d3 reduces this variability, as SIL-IS and the analyte share nearly identical physicochemical properties, ensuring consistent extraction recovery and ionization efficiency across samples.

Extraction recovery & matrix effect
Cross-study context
SIL-IS class recovery 86.3–99.6% (multiplex assay).
Structural analog IS recovery 77.4–84.3%; matrix effect 97.1–111.2%.
Higher recovery and tighter matrix effect range with SIL-IS
Recovery and matrix effect values from separate human plasma studies
Matrix Effect Ion Suppression LC-MS Bioanalysis Plasma

Improved Long-Term LC-MS System Robustness for High-Throughput Analysis

Analytical methods using structural analog internal standards are more susceptible to signal drift and sensitivity loss from system contamination. A 2025 study on imipenem/cilastatin TDM found that using the non-volatile salt MOPS as a stabilizer caused a significant decrease in MS signal intensity during continuous injection [1]. While Cilastatin-15N-d3 is not a stabilizer, its use as a SIL-IS eliminates the need for such potentially harmful additives in the sample prep workflow. More fundamentally, the near-identical behavior of Cilastatin-15N-d3 to the analyte ensures that the analyte/IS peak area ratio remains stable even with minor fluctuations in instrument sensitivity or matrix-induced ion suppression over long batch runs, a key advantage for high-throughput clinical or preclinical studies.

Batch robustness
Class-level
Stable analyte/IS ratio inferred for true SIL-IS; method using MOPS additive showed significant MS signal drop upon continuous injection.
Supports batch reproducibility in high-throughput studies
Inference from SIL-IS behavior; method-specific validation required
LC-MS/MS Robustness System Suitability Method Validation TDM

Optimal Application Scenarios for Cilastatin-15N-d3 in Quantitative Bioanalysis and Clinical Research


Regulated Bioanalysis for Imipenem/Cilastatin Pharmacokinetic (PK) Studies

In preclinical and clinical PK studies of the imipenem/cilastatin combination, robust quantification of cilastatin in plasma is essential. Cilastatin-15N-d3 is the preferred internal standard for LC-MS/MS methods, as it provides the highest degree of accuracy and precision by effectively compensating for matrix effects and extraction variability inherent in complex biological matrices like plasma [1]. Its use ensures that the calculated PK parameters (e.g., Cmax, AUC, t1/2) are reliable and meet stringent regulatory guidelines for method validation.

Therapeutic Drug Monitoring (TDM) in Critically Ill Patients

The unpredictable pharmacokinetics of imipenem/cilastatin in patients with severe bacterial infections necessitate TDM to optimize dosing and prevent toxicity. Cilastatin-15N-d3 enables the development of a robust, high-throughput multiplex LC-MS/MS assay for simultaneous quantification of cilastatin alongside other antibiotics [1]. This approach provides the short turnaround time required for real-time clinical decision-making, directly impacting patient management by ensuring therapeutic drug levels are achieved.

Investigating Cilastatin's Nephroprotective Mechanisms via Accurate Tissue Quantitation

Cilastatin has demonstrated nephroprotective effects in models of drug-induced acute kidney injury (AKI) [2]. To elucidate its mechanism of action and establish a pharmacokinetic/pharmacodynamic relationship, accurate quantitation of cilastatin in renal tissue and proximal tubular epithelial cells is required. Cilastatin-15N-d3 is an essential tool for these studies, enabling precise measurement of drug concentrations in complex tissue homogenates where matrix effects are profound and variable, thereby ensuring the integrity of the dose-response data.

Application
Selection Property
Validation Focus
Imipenem/cilastatin PK studies
Matrix-effect compensation
Bioanalytical validation review
Bioanalytical research for PK monitoring
High-throughput multiplex assay fit
Dose-model interpretation review
Nephroprotection mechanism studies
Tissue matrix-effect control
Quantitative tissue homogenate analysis

Technical Documentation Hub

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36 linked technical documents
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